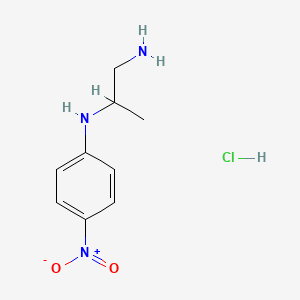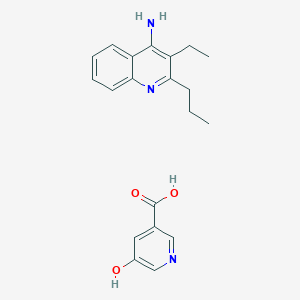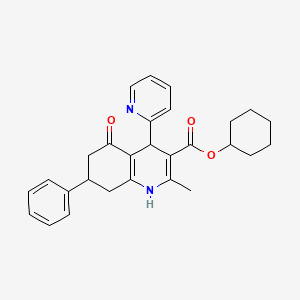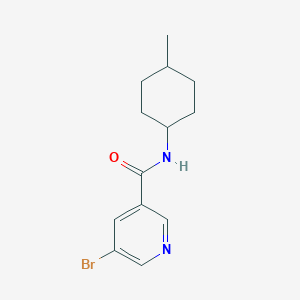
N~2~-(4-nitrophenyl)-1,2-propanediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-nitrophenyl)-1,2-propanediamine hydrochloride, also known as N-(4-nitrobenzyl) ethylenediamine dihydrochloride, is a chemical compound commonly used in scientific research. This compound is a derivative of ethylenediamine and contains a nitrobenzyl group that has shown to be useful in various applications.
Mécanisme D'action
The mechanism of action of N~2~-(4-nitrophenyl)-1,2-propanediamine hydrochloride is based on the cleavage of the nitrobenzyl group by enzymes. The nitrobenzyl group is attached to the diamine moiety through an amide bond, which is susceptible to hydrolysis by enzymes. The cleavage of the nitrobenzyl group results in the release of a primary amine and a nitrobenzyl alcohol, which can be detected by colorimetric or fluorometric methods.
Biochemical and Physiological Effects
This compound does not have any direct biochemical or physiological effects. It is used as a substrate for enzyme assays and does not interact with biological systems in any other way.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~2~-(4-nitrophenyl)-1,2-propanediamine hydrochloride in lab experiments are its stability, solubility, and ease of detection. The compound is stable under normal laboratory conditions and can be easily dissolved in water or organic solvents. The cleavage of the nitrobenzyl group can be detected by colorimetric or fluorometric methods, which makes it easy to quantify enzyme activity. The limitations of using this compound are that it is not suitable for all types of enzymes and that the cleavage of the nitrobenzyl group can be affected by pH, temperature, and other factors.
Orientations Futures
There are several future directions for the use of N~2~-(4-nitrophenyl)-1,2-propanediamine hydrochloride in scientific research. One direction is the development of new substrates that can be cleaved by specific enzymes. Another direction is the synthesis of new derivatives that can be used as crosslinking agents or photolabile protecting groups. Additionally, the use of this compound in drug discovery and development is an area of potential future research. Overall, the versatility and usefulness of this compound make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of N~2~-(4-nitrophenyl)-1,2-propanediamine hydrochloride involves the reaction of 4-nitrobenzyl chloride with ethylenediamine in the presence of hydrochloric acid. The reaction yields a white crystalline solid that is purified by recrystallization. The purity of the compound can be determined by thin-layer chromatography or high-performance liquid chromatography.
Applications De Recherche Scientifique
N~2~-(4-nitrophenyl)-1,2-propanediamine hydrochloride has been used in various scientific research applications. One of the most common uses is as a substrate for enzyme assays. The nitrobenzyl group can be cleaved by enzymes such as proteases and esterases, resulting in a color change or fluorescence that can be measured. This compound has also been used as a crosslinking agent in the synthesis of hydrogels and as a photolabile protecting group in the synthesis of peptides.
Propriétés
IUPAC Name |
2-N-(4-nitrophenyl)propane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-7(6-10)11-8-2-4-9(5-3-8)12(13)14;/h2-5,7,11H,6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYMLPWAOROYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4972546.png)
![2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B4972557.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B4972560.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4972564.png)
![2-[5-(5-chloro-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4972568.png)
![ethyl 2-amino-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4972591.png)
![4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4972597.png)
![6-(4-isopropylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972608.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-iodophenyl)acetamide](/img/structure/B4972617.png)
![N-ethyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4972620.png)


![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-furamide](/img/structure/B4972644.png)